N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound featuring a pyridazine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, cyclization reactions are employed to form the piperazine ring.
Substitution on the Piperazine Ring: The piperazine ring is then functionalized with a phenylethyl group through nucleophilic substitution reactions.
Construction of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and appropriate diketones.
Coupling Reactions: The final step involves coupling the substituted piperazine with the pyridazine ring under conditions that promote amine formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(phenylethyl)piperazine: Similar structure but lacks the pyridazine ring.
6-(4-(1-phenylethyl)piperazin-1-yl)pyridazine: Lacks the N,N-dimethyl substitution.
Uniqueness
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine is unique due to the combination of the pyridazine and piperazine rings, along with the N,N-dimethyl substitution. This unique structure may confer specific biological activities and interactions not seen in similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-10-9-17(19-20-18)21(2)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSPYUWHMVTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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